molecular formula C9H11N5 B2584200 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline CAS No. 860650-77-7

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

Cat. No.: B2584200
CAS No.: 860650-77-7
M. Wt: 189.222
InChI Key: WFHYJKKLGBROEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antihistaminic, and central nervous system (CNS) effects such as analgesic, anti-inflammatory, sedative-hypnotic, and anticonvulsant properties . The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline typically involves the cyclization of appropriate intermediates. One common method involves the reaction of imidates with corresponding hydrazides to form amidrazones, which are then cyclized with esters of fluorinated acids or activated carbonyl compounds . Another approach involves the use of aromatic aldehydes with electron-withdrawing or donating groups, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit proteins related to cancer pathophysiology, such as dihydroorotase and matrix metalloproteinase 9 (MMP-9) . These interactions lead to the disruption of cellular processes essential for cancer cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-c]quinazolines
  • 1,2,4-Tetrazolo[4,3-c]quinazolines
  • Pyrroloquinazolines
  • 4-Phenethylaminoquinazolines
  • 2,3,6-Trisubstituted aminoquinazolines
  • Benzothiazolyl quinazolinones

Uniqueness

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline is unique due to its specific structural features and the presence of a tetrazole ring fused to the quinazoline core. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)10-9-11-12-13-14(6)9/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHYJKKLGBROEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC3=NN=NN13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321567
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860650-77-7
Record name 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 2
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 3
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 4
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 5
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline
Reactant of Route 6
Reactant of Route 6
9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.